molecular formula C16H16ClN5O2 B12265972 5-Chloro-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile

5-Chloro-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12265972
M. Wt: 345.78 g/mol
InChI Key: VHXRYWLNZDQMNI-UHFFFAOYSA-N
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Description

5-Chloro-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a piperidine ring, and a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyridine ring: This can be achieved through a series of cyclization reactions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Incorporation of the methoxypyrimidine moiety: This can be done through etherification reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Chloro-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-methoxypyrimidin-4-amine: Shares the pyrimidine moiety but lacks the piperidine and pyridine rings.

    4,6-Dimethoxypyrimidin-2-yl: Similar pyrimidine structure with different substituents.

Uniqueness

5-Chloro-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C16H16ClN5O2

Molecular Weight

345.78 g/mol

IUPAC Name

5-chloro-6-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H16ClN5O2/c1-23-13-9-20-16(21-10-13)24-12-2-4-22(5-3-12)15-14(17)6-11(7-18)8-19-15/h6,8-10,12H,2-5H2,1H3

InChI Key

VHXRYWLNZDQMNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl

Origin of Product

United States

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